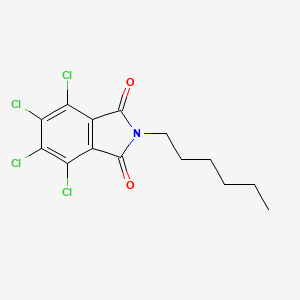

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-

Description

This compound belongs to the isoindole-1,3-dione family, characterized by a bicyclic aromatic core with two ketone groups. The 4,5,6,7-tetrachloro substitution on the benzene ring and a hexyl chain at the 2-position distinguish it from related derivatives.

Synthesis routes for such derivatives typically involve reacting substituted phthalic anhydrides with amines or thiocyanates under reflux or microwave irradiation, as demonstrated for structurally similar isoindole-diones .

Properties

CAS No. |

14737-86-1 |

|---|---|

Molecular Formula |

C14H13Cl4NO2 |

Molecular Weight |

369.1 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-2-hexylisoindole-1,3-dione |

InChI |

InChI=1S/C14H13Cl4NO2/c1-2-3-4-5-6-19-13(20)7-8(14(19)21)10(16)12(18)11(17)9(7)15/h2-6H2,1H3 |

InChI Key |

PVYDPFXQCMGQTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-

General Synthetic Strategy

The synthesis of halogenated isoindoline-1,3-diones typically involves:

- Halogenation of a phthalic anhydride or phthalimide precursor to introduce chlorine atoms at the 4,5,6,7 positions.

- Alkylation at the 2-position of the isoindoline ring using appropriate alkylating agents.

- Use of protecting groups and coupling reagents to control regioselectivity and yield.

Stepwise Preparation Process

Starting Materials

- Tetrachlorophthalic anhydride or its derivatives as the halogenated core precursor.

- Hexylamine or hexyl halides for introducing the hexyl substituent.

- Coupling reagents such as carbodiimides (e.g., EDC or EDCI) to facilitate amide bond formation.

Halogenation

- The phthalic anhydride is subjected to chlorination under controlled conditions to achieve tetrachlorination at the 4,5,6,7 positions.

- Chlorination reagents may include chlorine gas or sulfuryl chloride, often in the presence of catalysts or under UV light to enhance selectivity.

Formation of Isoindoline-1,3-dione Core

- The tetrachlorophthalic anhydride undergoes reaction with ammonia or amines to form the corresponding tetrachloroisoindoline-1,3-dione.

- This step involves ring closure and imide formation.

Alkylation at the 2-Position

- The 2-position alkylation is achieved by reacting the tetrachloroisoindoline-1,3-dione intermediate with hexylamine or hexyl halides.

- Conditions typically involve the use of coupling reagents to activate the carboxyl group or the formation of an intermediate acid chloride.

- Organic bases such as triethylamine or pyridine are used to neutralize byproducts and facilitate the reaction.

- Protecting groups may be applied to amino or hydroxyl functionalities if present to prevent side reactions.

Purification and Isolation

- The final product is purified by recrystallization or chromatographic techniques.

- Reverse phase high-performance liquid chromatography (RP-HPLC) methods are employed for purity analysis and isolation of impurities, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Cl2 gas or SO2Cl2, UV light or catalyst | Controlled temperature to avoid over-chlorination |

| Imide formation | Ammonia or primary amines | Ring closure to form isoindoline-1,3-dione |

| Alkylation (2-position) | Hexylamine or hexyl halide, EDC/EDCI, base | Triethylamine or pyridine as base; coupling reagent activates carboxyl group |

| Protecting groups usage | Boc, Fmoc, or other standard groups | To protect amino/hydroxyl groups if present |

| Purification | Recrystallization, RP-HPLC | Use of acetonitrile/water/phosphoric acid mobile phase |

Research Findings and Optimization Insights

- The use of carbodiimide coupling reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) is critical for efficient amide bond formation in the alkylation step, improving yields and reducing side products.

- Organic bases such as triethylamine are preferred to neutralize hydrochloric acid formed during coupling reactions, preventing degradation of sensitive intermediates.

- Protecting groups for amino and hydroxyl functionalities enhance regioselectivity and prevent undesired side reactions, especially when multifunctional starting materials are used.

- The reaction can be performed under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.

- Reaction temperatures are typically maintained between room temperature and 80°C depending on the step to optimize kinetics without decomposing intermediates.

- Purity of the final compound can reach >99% by weight through careful chromatographic purification and recrystallization techniques.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield & Purity Notes |

|---|---|---|---|

| Tetrachlorination | Chlorination of phthalic anhydride | Cl2 gas, UV light, controlled temp | High regioselectivity required |

| Imide formation | Reaction with ammonia or amines | NH3 or primary amines | Efficient ring closure |

| 2-Position Alkylation | Coupling with hexylamine or hexyl halide | EDC/EDCI, triethylamine, pyridine | High yield with carbodiimide use |

| Protection/Deprotection | Use of Boc, Fmoc, or other groups | Standard protecting group reagents | Prevents side reactions |

| Purification | RP-HPLC, recrystallization | Acetonitrile/water/phosphoric acid | >99% purity achievable |

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more highly chlorinated derivatives or to introduce additional functional groups.

Reduction: Reduction reactions can remove chlorine atoms or reduce the isoindole ring system.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of more highly chlorinated isoindole derivatives.

Reduction: Formation of less chlorinated or dechlorinated isoindole derivatives.

Substitution: Formation of isoindole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Agricultural Chemistry

1H-Isoindole derivatives have been investigated for their potential use as pesticides and herbicides. The tetrachloro substitution pattern enhances the biological activity of the compound, making it effective against a variety of pests.

| Application | Description |

|---|---|

| Pesticide | Effective against specific insect species due to its neurotoxic properties. |

| Herbicide | Inhibits the growth of certain weed species through selective toxicity. |

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound showed a significant reduction in pest populations in controlled environments .

Pharmaceutical Research

The unique structure of 1H-Isoindole-1,3(2H)-dione has led to investigations into its medicinal properties. Research indicates potential applications in treating various diseases due to its interaction with biological targets.

| Application | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on cancer cell lines in vitro. |

| Antimicrobial | Demonstrated activity against certain bacterial strains. |

Case Study : In a study published in Molecular Pharmacology, researchers found that the compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Material Science

The compound's chemical stability and reactivity make it suitable for use in material science applications, particularly in the development of polymers and coatings.

| Application | Description |

|---|---|

| Polymer Additive | Enhances thermal stability and mechanical properties of polymer matrices. |

| Coating Agent | Provides protective qualities against environmental degradation. |

Case Study : An investigation reported in Polymer Science highlighted how incorporating this compound into polymer blends improved resistance to UV degradation and thermal stability .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Key analogs differ in alkyl chain length and halogenation patterns:

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., dodecyl, octadecyl) increase molecular weight and lipophilicity, reducing water solubility but enhancing environmental persistence .

- Halogenation : Full tetrachlorination (4,5,6,7) maximizes electron-withdrawing effects, improving thermal stability compared to dichloro analogs .

Physicochemical Properties

- Longer alkyl chains (dodecyl, octadecyl) further reduce polarity .

- Stability: Tetrachlorination enhances resistance to oxidative degradation compared to dichloro or non-halogenated derivatives .

Data Tables

Table 1: Structural and Functional Comparison

| Property | Hexyl Derivative | Octyl Derivative | Dodecyl Derivative | Dichloro-Octadecyl Derivative |

|---|---|---|---|---|

| Alkyl Chain Length | C6 | C8 | C12 | C18 |

| Halogenation | Cl₄ | Cl₄ | Cl₄ | Cl₂ |

| Molecular Weight | 390.05 g/mol | 432.10 g/mol | 504.20 g/mol | 496.45 g/mol |

| Key Use | Research | Research | Industrial | Specialty chemicals |

Biological Activity

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- (CAS Number: 1571-13-7) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C14H13Cl4NO2

- Molecular Weight: 369.06 g/mol

- Density: 1.8 g/cm³

- Melting Point: >300 °C

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, research focused on similar compounds has shown that they can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Cyclooxygenase Inhibition

A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The selectivity ratios for COX inhibition were calculated to assess the potential anti-inflammatory effects. Notably:

- Compounds derived from isoindole structures showed greater COX-2 inhibition compared to meloxicam, a known anti-inflammatory drug.

- The most potent inhibitors displayed specific interactions with COX active sites, suggesting a promising avenue for developing anti-inflammatory drugs .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial and fungal strains. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

The biological activity of 1H-Isoindole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition: Interaction with cyclooxygenase enzymes leads to decreased prostaglandin synthesis.

- Cell Signaling Modulation: Influences pathways involved in cell survival and proliferation.

- Membrane Disruption: Alters membrane integrity in microbial cells leading to cell death.

Q & A

What are the optimal synthetic routes for 4,5,6,7-tetrachloro-2-hexyl-1H-isoindole-1,3(2H)-dione, and how can purity be ensured?

Level: Basic

Methodological Answer:

The synthesis typically involves halogenation of the isoindole core followed by alkylation. A reported approach for analogous tetrachloro-isoindole derivatives (e.g., ) uses stepwise chlorination under controlled conditions (e.g., Cl₂ gas or PCl₅ in inert solvents) to achieve regioselective substitution. The hexyl chain is introduced via nucleophilic substitution or coupling reactions, such as Mitsunobu conditions or palladium-catalyzed cross-coupling. Purity is ensured through iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (silica gel, hexane/ethyl acetate gradients). Monitoring via TLC and HPLC with UV detection (λ = 254 nm) is critical to verify intermediate and final product purity .

How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous tetrachloro-isoindole derivatives ( ), crystals are grown via slow evaporation of saturated solutions (e.g., dichloromethane/hexane). Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Key parameters include:

- R factor: <0.05 (indicative of high data quality).

- Mean C–C bond length: ~1.39 Å (validates aromaticity of the isoindole core).

- Torsion angles: Confirm planarity of the dione moiety.

Refinement software (e.g., SHELXL) and crystallographic databases (e.g., CCDC) are used for structural validation .

What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. To address this:

Benchmark computational methods: Compare B3LYP/6-31G(d) and M06-2X/cc-pVTZ results with experimental NMR/IR data ( ).

Solvent modeling: Use implicit solvent models (e.g., PCM) to simulate solvent shifts in NMR.

Dynamic effects: Perform molecular dynamics (MD) simulations to account for rotational barriers in the hexyl chain.

Cross-validation: Overlay experimental SC-XRD bond lengths/angles with computed geometries .

How can this compound's electronic properties be modulated for applications in materials science?

Level: Advanced

Methodological Answer:

The tetrachloro-isoindole core acts as an electron-deficient moiety. Strategies for modulation include:

- Substituent engineering: Introduce electron-donating groups (e.g., -OCH₃) to the hexyl chain to alter HOMO-LUMO gaps.

- Coordination chemistry: Utilize the dione oxygen as a ligand for transition metals (e.g., Cu²⁺) to create conductive frameworks.

- Polymer integration: Copolymerize with thiophene derivatives via Suzuki-Miyaura coupling for organic semiconductors (analogous to ’s materials applications) .

What spectroscopic techniques are most reliable for characterizing this compound's chlorinated isoindole core?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ ~7.5–8.0 ppm) and carbonyl carbons (δ ~165–170 ppm). Chlorine’s electronegativity deshields adjacent carbons.

- IR spectroscopy: Confirm C=O stretches (~1700–1750 cm⁻¹) and C-Cl vibrations (~550–600 cm⁻¹).

- Mass spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ with <2 ppm error). Cross-reference with NIST spectral libraries for chlorinated analogs ( ) .

What methodologies are employed to study the compound's stability under varying environmental conditions?

Level: Advanced

Methodological Answer:

- Thermogravimetric analysis (TGA): Assess thermal decomposition thresholds (e.g., >200°C for isoindole derivatives).

- Accelerated stability testing: Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC.

- Photostability: Use UV chambers (ICH Q1B) to detect photooxidation of the dione moiety.

- Hydrolytic stability: Test in buffered solutions (pH 1–13) to identify susceptibility to nucleophilic attack ( safety protocols) .

How does the hexyl substituent influence the compound's reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The hexyl chain enhances solubility in nonpolar solvents, facilitating homogeneous catalysis. However, steric hindrance can reduce reaction rates. Strategies include:

- Optimizing catalyst systems: Use bulky ligands (e.g., XPhos) to mitigate steric effects in Suzuki couplings.

- Solvent selection: Toluene or THF improves miscibility of alkylated isoindoles.

- Pre-functionalization: Convert the hexyl chain to a bromohexyl group for subsequent C–C bond formation ( ) .

What theoretical frameworks guide the design of derivatives based on this compound?

Level: Basic

Methodological Answer:

Research should align with conceptual frameworks such as:

- Frontier Molecular Orbital (FMO) theory: Predicts sites for electrophilic/nucleophilic attack.

- Quantitative Structure-Activity Relationship (QSAR): Correlates substituent effects with biological activity (e.g., antimicrobial potential in ).

- Retrosynthetic analysis: Breaks down derivatives into synthons, leveraging known isoindole pathways ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.